N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE
Description
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a benzyloxy group, a nitro group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
4-nitro-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-21(23)17-8-12-19(13-9-17)27(24,25)20-16-6-10-18(11-7-16)26-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXFARKBIWSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.
Nitration: The benzyloxybenzene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Sulfonamide Formation: Finally, the nitrobenzyloxybenzene is reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: Formation of N-[4-(BENZYLOXY)PHENYL]-4-AMINO-1-BENZENESULFONAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-[4-(CARBOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory pathways.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(BENZYLOXY)PHENYL]-4-AMINO-1-BENZENESULFONAMIDE: Similar structure but with an amino group instead of a nitro group.
N-[4-(CARBOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE: Similar structure but with a carboxy group instead of a benzyloxy group.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a benzyloxy group and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
